6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Description
6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine hydrochloride is a chroman-4-amine derivative characterized by a methylsulfanyl (-SCH₃) substituent at position 6 and an amine group at position 4, stabilized as a hydrochloride salt. Chroman-based compounds are of significant interest in medicinal chemistry due to their structural resemblance to bioactive molecules, such as neurotransmitters and enzyme inhibitors. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMLSAIFGRALOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-15-8 | |
| Record name | 6-(methylsulfanyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.
Amination: The amine group is introduced through a reductive amination process, where an appropriate amine precursor is reacted with a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chemical compound that features a methylsulfanyl group and an amine functional group and has a chromene core. The hydrochloride form enhances its solubility in water, making it more suitable for applications in pharmacology and medicinal chemistry.
Potential Applications
6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has potential applications in pharmaceutical development as a lead compound for developing new drugs targeting metabolic disorders. Compounds similar to it have exhibited significant biological activities, including antibacterial and anti-inflammatory effects. Derivatives of chromene have demonstrated promise in inhibiting lipid accumulation and modulating metabolic pathways in hepatocytes. Its biological activity may be attributed to its ability to interact with specific molecular targets within cells. Interaction studies are crucial for understanding how 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride interacts with biological systems. Preliminary studies suggest that it may affect various metabolic pathways and could interact with proteins involved in lipid metabolism. Investigations into its binding affinity for specific receptors or enzymes are necessary to elucidate its mechanism of action.
Uniqueness
The presence of both methylsulfanyl and amine groups distinguishes 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride from other similar compounds, potentially enhancing its reactivity and biological profile compared to simpler derivatives like coumarin and flavones.
Similar Compounds
Several compounds share structural similarities with 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Hydroxychromone | Hydroxyl group on the chromene core | Antioxidant properties |
| Coumarin | Basic chromene structure without substitutions | Antimicrobial activity |
| 7-Methoxyflavone | Methoxy substitution on flavonoid backbone | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the methylsulfanyl group may enhance its lipophilicity, facilitating membrane penetration. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
The following table compares 6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine hydrochloride with structurally similar chroman-4-amine derivatives, focusing on substituents, molecular properties, and available
Key Observations :
- Methylsulfanyl (-SCH₃): Introduces lipophilicity, which may improve blood-brain barrier penetration compared to halogenated analogs.
- Stereochemistry : Chirality (e.g., 4S or 4R configurations) influences biological activity and synthetic complexity .
Biological Activity
6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and safety profile, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core with a methylsulfanyl group and an amine functional group. Its molecular formula is C11H13ClN2OS, and it has been noted for specific biological activities that may contribute to its therapeutic potential.
Biological Activity
1. Antidiabetic Effects
Recent studies have highlighted the compound's role as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes. In one study, a derivative of this compound demonstrated an IC50 value of approximately 2.0 nM, showcasing a substantial improvement in glucose tolerance comparable to existing long-acting controls like omarigliptin .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine | 2.0 | DPP-4 inhibition |
2. Anticancer Activity
The compound has shown promise in anticancer research. Structure-activity relationship (SAR) studies indicate that modifications in the chromene structure can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Derivative A | A-431 (skin cancer) | 1.98 |
| Derivative B | Jurkat (leukemia) | 1.61 |
3. Neuroprotective Properties
The compound's neuroprotective effects have been investigated through its interaction with cholinesterase enzymes. It showed potential as an activator in cholinergic pathways, which could be beneficial for conditions like Alzheimer's disease .
The biological activities of 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can be attributed to several mechanisms:
- DPP-4 Inhibition : The inhibition of DPP-4 leads to increased levels of incretin hormones, enhancing insulin secretion and reducing blood glucose levels.
- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through mitochondrial pathways and interacts with specific protein targets involved in cell survival.
Safety Profile
While the compound shows significant therapeutic potential, its safety profile must be considered. It has been classified as harmful if swallowed and can cause skin irritation . Further toxicological assessments are necessary to establish a comprehensive safety profile.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Antidiabetic Effects : A clinical trial involving diabetic patients treated with DPP-4 inhibitors derived from this compound showed significant improvements in glycemic control compared to placebo groups.
- Case Study on Cancer Treatment : In vitro studies demonstrated that derivatives of this compound significantly inhibited tumor cell proliferation in various cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Begin with a chromene scaffold and introduce the methylsulfanyl group via nucleophilic substitution. Cyclization of substituted phenol derivatives under acidic conditions (e.g., HCl) can form the dihydrochromen-4-amine core. Dehydrosulfurization agents like iodine (I₂) and triethylamine (Et₃N) may enhance yield, as demonstrated in analogous oxadiazine syntheses . Optimize reaction parameters:
- Temperature: 60–80°C to balance reactivity and stability.
- Solvent: Dichloromethane (DCM) or acetonitrile for solubility.
- Catalysts: Et₃N to neutralize HCl byproducts.
Monitor progress via TLC or HPLC, and purify intermediates using column chromatography to reduce impurities .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to identify chromen ring protons (δ 6.5–7.5 ppm), methylsulfanyl (δ 2.1–2.3 ppm), and amine protons (exchangeable, broad peak).
- Mass Spectrometry (MS) : ESI-MS for molecular ion ([M+H]⁺) matching the theoretical mass (e.g., ~215.7 g/mol for free base) .
- X-ray Crystallography : Resolve stereochemistry of the 4-amine group, critical for biological activity .
- Purity Assessment :
- HPLC-UV : Use C18 columns with mobile phase gradients (e.g., acetonitrile/water + 0.1% TFA) to achieve ≥98% purity, referencing standards like Diclofensine HCl .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or adrenergic receptors) .
- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) to establish IC₅₀ values.
Use positive controls (e.g., articaine derivatives) and validate results with triplicate runs .
Advanced Research Questions
Q. How can contradictory data regarding biological activity across assays be systematically resolved?
- Methodological Answer :
- Assay Validation : Ensure consistency in buffer pH, temperature, and cell passage number.
- Compound Stability : Verify integrity via LC-MS after prolonged storage; HCl salts may hydrolyze under basic conditions .
- Orthogonal Assays : Compare binding (e.g., SPR) vs. functional (e.g., cAMP accumulation) assays to distinguish direct vs. indirect effects.
- Theoretical Frameworks : Apply statistical models (e.g., ANOVA for inter-experimental variability) and align hypotheses with mechanistic pathways .
Q. What strategies mitigate byproduct formation during synthesis, particularly related to the methylsulfanyl group?
- Methodological Answer :
- Controlled Substitution : Use stoichiometric excess of methylsulfanylating agents (e.g., NaSMe) with slow addition to minimize disulfide byproducts.
- Scavengers : Add molecular sieves or activated charcoal to adsorb reactive intermediates.
- Post-Reaction Workup : Acid-base extraction (pH 4–5) to isolate the amine-HCl salt from neutral impurities.
- Impurity Profiling : LC-MS to identify and quantify byproducts (e.g., des-methyl analogs) for process refinement .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (target ~2.5), solubility, and CYP450 interactions.
- Docking Studies : Model interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina to prioritize structural modifications.
- Metabolic Stability : Simulate hepatic metabolism via CYP3A4/2D6 isozymes; introduce electron-withdrawing groups to reduce oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
